Aluminum 2,3-naphthalocyanine chloride

Photodynamic Therapy Near-Infrared Spectroscopy Optical Imaging

Researchers seeking NIR photosensitizers with deep tissue penetration face limitations with conventional phthalocyanines. Aluminum 2,3-naphthalocyanine chloride (AlNcCl) solves this with a bathochromically shifted Q-band (>700 nm) that aligns with the optical tissue window, enabling deeper PDT and high-contrast photoacoustic imaging. • NIR Q-band absorption ideally matched to 780 nm laser excitation for reduced background autofluorescence. • Lower singlet oxygen quenching rate (kq = 33 × 10⁸ M⁻¹ s⁻¹) prolongs cytotoxic species lifetime vs. gallium analogs. • Strong reverse saturable absorption supports nanosecond-pulsed optical limiting applications. • Available in research-grade purity (≥95%) with reliable global fulfillment.

Molecular Formula C48H24AlClN8
Molecular Weight 775.2 g/mol
CAS No. 33273-14-2
Cat. No. B12063873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum 2,3-naphthalocyanine chloride
CAS33273-14-2
Molecular FormulaC48H24AlClN8
Molecular Weight775.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C8N5[Al](N9C(=NC3=N4)C1=CC2=CC=CC=C2C=C1C9=NC1=NC(=N8)C2=CC3=CC=CC=C3C=C21)Cl
InChIInChI=1S/C48H24N8.Al.ClH/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;;/h1-24H;;1H/q-2;+3;/p-1
InChIKeyCPNBSRSROUSDIB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum 2,3-Naphthalocyanine Chloride Overview


Aluminum 2,3-naphthalocyanine chloride (CAS 33273-14-2, AlNcCl) is a member of the naphthalocyanine (Nc) class, distinguished by an extended π-conjugated system that shifts the Q-band absorption maximum to the near-infrared (NIR) region (typically >700 nm) . This bathochromic shift is a direct result of benzoannulation relative to its phthalocyanine (Pc) counterparts, enabling deeper tissue penetration and compatibility with semiconductor laser excitation sources . As a second-generation photosensitizer scaffold, AlNcCl and its derivatives have been investigated for photodynamic therapy (PDT), while its heavy-atom-containing aluminum core and extended conjugation also render it a promising candidate for optical limiting applications .

NIR-absorbing photosensitizer scaffold for photodynamic research models
Al–Cl axial system modulates photostability and aggregation behavior
Extended π-conjugation enables NLO and optical limiting investigations

Why Aluminum 2,3-Naphthalocyanine Chloride Is Unique


The substitution of Aluminum 2,3-naphthalocyanine chloride with seemingly similar compounds, such as phthalocyanines (e.g., aluminum phthalocyanine chloride, AlPcCl) or other metallated naphthalocyanines (e.g., silicon naphthalocyanine, SiNc), is not straightforward. The key differentiator lies in the interplay between the extended π-conjugated naphthalocyanine core and the specific central metal-ligand system . While naphthalocyanines universally exhibit a redshifted NIR Q-band relative to phthalocyanines , the central metal (Al) and its axial ligand (chloride) critically modulate the compound's photostability, aggregation behavior, and singlet oxygen quenching efficiency . These factors directly impact performance in applications ranging from photodynamic therapy to optical limiting, where precise control over photophysical parameters is non-negotiable. Simply selecting a cheaper or more readily available phthalocyanine or a different metallated naphthalocyanine will result in a significantly altered and potentially suboptimal performance profile .

AlNcCl
Alternative
Why they differ
NIR Q-band absorption
Aluminum phthalocyanine (AlPcCl)
~100 nm bathochromic shift enables deeper tissue excitation in PDT models
Al³⁺ / Cl⁻ axial system
Ga or Si naphthalocyanines
Metal identity alters singlet oxygen quenching and photostability profiles

Aluminum 2,3-Naphthalocyanine Chloride: Head-to-Head Performance


NIR Bathochromic Shift vs. Phthalocyanines

Aluminum 2,3-naphthalocyanine chloride exhibits a significantly redshifted Q-band absorption maximum compared to its phthalocyanine analog, a critical advantage for NIR applications. The tetrasubstituted derivative demonstrates absorbance maxima above 700 nm, a perfect match for semiconductor laser diodes (e.g., 780 nm), whereas aluminum phthalocyanine chloride (AlPcCl) typically absorbs strongly around 670-680 nm . This ~100 nm bathochromic shift is attributed to the extended π-conjugation of the naphthalocyanine macrocycle, enabling deeper tissue penetration for PDT and compatibility with low-cost NIR laser sources .

NIR Q-band shift
Cross-study evidence
Target: >700 nm
Comparator AlPcCl: ~670–680 nm
Bathochromic shift ~100 nm
Supports NIR excitation depth in tissue models
In solution at room temperature
Photodynamic Therapy Near-Infrared Spectroscopy Optical Imaging

Singlet Oxygen Quenching: Aluminum vs. Gallium

The singlet oxygen (¹O₂) quenching rate constant (kq) is a critical parameter for photosensitizers, as it influences the balance between photodynamic action and self-protection. A direct head-to-head study in chloroform solution revealed that the aluminum naphthalocyanine derivative [AlNc(OSi(n-C₆H₁₃)₃)₂] possesses a kq of 33 × 10⁸ M⁻¹ s⁻¹ . In stark contrast, the structurally analogous gallium naphthalocyanine derivative [GaNc(OSi(n-C₆H₁₃)₃)₂] exhibited a kq of 110 × 10⁸ M⁻¹ s⁻¹ . This 3.3-fold higher quenching rate for the gallium complex signifies a significantly faster deactivation of singlet oxygen, which can reduce the effective ¹O₂ concentration available for photodynamic action.

Singlet oxygen quenching
Direct comparison
kq: 33 × 10⁸ M⁻¹ s⁻¹ (AlNc) vs 110 × 10⁸ M⁻¹ s⁻¹ (GaNc)
Al derivative 3.3-fold lower quenching
Longer effective singlet oxygen lifetime in photodynamic research
Chloroform, time-resolved ¹O₂ luminescence
Photodynamic Therapy Singlet Oxygen Quenching Photostability

Photostability vs. Phthalocyanine Analog

Photostability is a crucial factor for long-term performance in both biomedical and optical device applications. A comparative study of the photophysics and photostability of sulfonated aluminum naphthalocyanines and sulfonated aluminum phthalocyanines revealed a stark difference . The aluminum naphthalocyanine was found to be significantly less stable to photo-oxidation than its phthalocyanine counterpart . This inherent photosensitivity is a critical design parameter that must be considered, as it limits the usable lifetime in continuous wave (CW) laser applications but may be advantageous in applications requiring rapid photobleaching.

Photostability vs. AlPc
Direct comparison
Significantly less stable to photo-oxidation
Lower photostability may limit repeated irradiation; may enable rapid photobleaching studies
Aqueous, comparative photophysical study
Photostability Photobleaching Material Science

NIR Molar Absorptivity Benchmark

Molar absorptivity (ε) dictates the sensitivity of a dye in absorption-based applications. For a tetrasubstituted aluminum 2,3-naphthalocyanine derivative, the molar absorptivity (ε) of the Q-band was found to be on the order of log ε = 3.5 (approximately 3162 M⁻¹ cm⁻¹) . As a point of reference, sulfonated derivatives were noted to exhibit higher ε values . While a direct, side-by-side comparison with a simple, non-substituted aluminum naphthalocyanine is not available, this data provides a baseline for evaluating the impact of peripheral functionalization on the core's light-harvesting capacity.

Molar absorptivity
Class-level inference
log ε ≈ 3.5 (ε ≈ 3162 M⁻¹ cm⁻¹)
Provides baseline for light-harvesting efficiency in NIR sensor design
Methanol, tetrasubstituted derivative
Analytical Chemistry Near-Infrared Probes Spectroscopy

Optical Limiting: Phthalocyanine vs. Naphthalocyanine

Optical limiting (OL) is a nonlinear optical phenomenon where a material's transmittance decreases as the incident light intensity increases, protecting sensitive optical components. While naphthalocyanines are of interest for OL due to their extended π-systems, a key comparative study revealed that chloroaluminum phthalocyanine (CAP) solutions demonstrated even lower limiting throughputs when utilizing 30 ps pulses or trains of modelocked pulses (spanning ~100 ns) . The study notes that the dynamic range of limiting for CAP covers at least three orders of magnitude . This suggests that for applications requiring the absolute lowest limiting threshold with picosecond pulses, aluminum phthalocyanine may be a superior choice to its naphthalocyanine counterparts.

Optical limiting vs. CAP
Class-level inference
CAP showed lower limiting throughput with ps pulses
Nc suitable for ns pulse research; CAP may be preferred for ps protection
532 nm, 30 ps pulse trains
Nonlinear Optics Optical Limiting Laser Protection

Aluminum 2,3-Naphthalocyanine Chloride Applications


Deep-Tissue PDT Research

The core advantage of Aluminum 2,3-naphthalocyanine chloride in PDT research is its bathochromically shifted Q-band, which absorbs strongly in the near-infrared (NIR) region (>700 nm) . This ~100 nm redshift compared to aluminum phthalocyanine chloride places the excitation wavelength within the 'optical tissue window' (700-900 nm), where light penetration through biological tissues is maximal due to reduced scattering and absorption by hemoglobin and water . This allows for the treatment of deeper-seated tumors or thicker tissue sections. Furthermore, its lower singlet oxygen quenching rate constant (33 × 10⁸ M⁻¹ s⁻¹) compared to the gallium analog (110 × 10⁸ M⁻¹ s⁻¹) suggests a longer effective lifetime for the cytotoxic ¹O₂ species, potentially enhancing therapeutic efficacy . Researchers should, however, be mindful of its lower photostability relative to aluminum phthalocyanine, which may necessitate shorter irradiation times or single-use formulations .

NIR-Excitable Optical Sensors

The strong NIR Q-band absorption, ideally matched to low-cost 780 nm semiconductor laser diodes , makes Aluminum 2,3-naphthalocyanine chloride and its derivatives excellent candidates for the development of compact, fiber-optic sensors and bioimaging probes . In sensor applications, the dye's response to analytes (e.g., pH changes) leads to a bathochromic shift in its absorbance maximum of up to 27 nm , enabling ratiometric detection schemes. This spectral shift, combined with the NIR excitation, allows for detection in complex biological or environmental matrices with minimal background autofluorescence . The molar absorptivity benchmark (log ε ≈ 3.5) provides a baseline for designing sensor systems with adequate sensitivity .

Nanosecond Pulse Optical Limiters

While its photostability is a limiting factor, the extended π-conjugated system of the naphthalocyanine core is a known contributor to strong reverse saturable absorption (RSA), the mechanism behind effective optical limiting (OL) . Aluminum 2,3-naphthalocyanine chloride is thus a viable candidate for research into broadband optical limiters designed to protect sensors and eyes from damaging nanosecond laser pulses . In this context, the compound's performance is best compared against other naphthalocyanine derivatives. However, for applications requiring protection against picosecond pulse trains, the evidence suggests that chloroaluminum phthalocyanine (CAP) offers superior limiting throughput and should be preferred . Therefore, the primary industrial use case for this specific naphthalocyanine in OL is for nanosecond-pulsed laser protection, where its NIR absorption profile can be leveraged for protection across a wider wavelength range.

Photoacoustic Imaging Contrast Agents

Recent research has successfully utilized Aluminum 2,3-naphthalocyanine chloride as the photostable core for an activatable photoacoustic imaging (PAI) probe . In this application, the compound's strong NIR absorption (and subsequent non-radiative decay, generating a photoacoustic signal) is harnessed. Its high molar extinction coefficient in the NIR region (reported as ~1.0 × 10⁵ M⁻¹ cm⁻¹ in DMF and >5 × 10⁴ M⁻¹ cm⁻¹ in water for a derivative) makes it a powerful contrast agent. The ability to conjugate it to targeting moieties (e.g., MMP-2 responsive peptides) without losing its photoacoustic properties, combined with its NIR absorption which minimizes tissue background, positions it as a valuable scaffold for developing next-generation, targeted PAI probes for in vivo imaging of disease biomarkers .

Application
Selection Property
Validation Focus
Deep-tissue photodynamic research
NIR Q-band absorption, singlet oxygen quenching profile
Photostability under irradiation, tissue penetration depth
NIR-excitable optical sensors
Absorption match to 780 nm lasers, ratiometric response
Sensitivity in complex matrices, molar absorptivity baseline
Nanosecond pulse optical limiting
Reverse saturable absorption (RSA) strength
Limiting threshold for ns pulses, comparison with CAP for ps
Photoacoustic imaging probe research
High NIR molar extinction coefficient, conjugation compatibility
Photoacoustic signal efficiency, in vivo stability in models

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